molecular formula C17H22N2O4S2 B11167363 N,N-diethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

N,N-diethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Cat. No.: B11167363
M. Wt: 382.5 g/mol
InChI Key: FUDIWHHWXLFBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-4-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its diethyl groups enhance its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O4S2/c1-4-19(5-2)25(22,23)17-12-8-15(9-13-17)18-24(20,21)16-10-6-14(3)7-11-16/h6-13,18H,4-5H2,1-3H3

InChI Key

FUDIWHHWXLFBFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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